The 1,4-Thiazepan-5-one Scaffold: From Natural Products to Next-Gen Bioconjugation
The 1,4-Thiazepan-5-one Scaffold: From Natural Products to Next-Gen Bioconjugation
Executive Summary
The 1,4-thiazepan-5-one scaffold represents a convergence of natural product evolution and modern chemical biology. Historically overshadowed by its diazepine cousins, this 7-membered sulfur-nitrogen heterocycle has emerged as a critical structural motif in two distinct high-value arenas: biofilm-inhibiting lipopeptides (Mutanobactins) and site-specific protein bioconjugation .
Unlike traditional scaffolds used solely for receptor binding, the 1,4-thiazepan-5-one system is unique because it is often formed in situ via a biocompatible "click" reaction between cyclopropenones and 1,2-aminothiols (e.g., N-terminal cysteines). This reaction yields a linkage that is chemically stable in plasma, addressing a major liability of traditional maleimide-based antibody-drug conjugates (ADCs). Furthermore, its presence in Streptococcus mutans metabolites (Mutanobactins) identifies it as a privileged core for disrupting inter-kingdom signaling pathways, specifically the yeast-to-hyphae transition in Candida albicans.
Structural & Physicochemical Profile
Conformational Analysis
The 1,4-thiazepan-5-one ring adopts a flexible 7-membered twist-chair conformation. This flexibility allows it to mimic reverse-turn secondary structures in peptides, making it an excellent peptidomimetic scaffold .
| Property | Value / Characteristic | Relevance to Drug Discovery |
| Ring Size | 7-membered (Heterocycle) | Mimics peptide |
| Heteroatoms | Sulfur (Pos 1), Nitrogen (Pos 4) | S-atom offers unique electronic properties and oxidation potential (to sulfoxides/sulfones). |
| H-Bonding | Amide (Lactam) at Pos 5 | Obligate H-bond acceptor (C=O) and donor (N-H). |
| Stability | High (Plasma stable) | Superior to succinimide rings (maleimide adducts) which undergo retro-Michael exchange. |
| LogP | ~0.5 - 1.2 (Unsubstituted) | Favorable lipophilicity for membrane permeability. |
The "Stability Cliff" in Bioconjugation
A critical advantage of this scaffold is its thermodynamic stability. In ADC development, traditional maleimide-thiol adducts can undergo retro-Michael addition, transferring the drug payload to serum albumin (off-target toxicity). The 1,4-thiazepan-5-one linkage, formed via ring expansion, is irreversible under physiological conditions.
Synthetic Strategies
Method A: The Cyclopropenone (CPO) "Click" Reaction
This is the gold standard for generating the scaffold in complex biological environments. It relies on the strain release of a cyclopropenone ring upon attack by a 1,2-aminothiol (Cysteine).
Mechanism:
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Nucleophilic Attack: The cysteine thiolate attacks the cyclopropenone alkene.
-
Ring Opening: The high ring strain drives opening to a ketene intermediate.
-
Cyclization: The amine captures the ketene/activated intermediate to close the 7-membered ring.
Caption: Mechanism of 1,4-thiazepan-5-one formation via Cyclopropenone-Cysteine ligation.
Method B: Biomimetic Synthesis (Mutanobactin Route)
For total synthesis of natural products like Mutanobactin A, the ring is constructed via linear peptide precursors.
-
Precursor: A linear peptide containing a cysteine and a
-keto aldehyde or equivalent electrophile. -
Cyclization: Often spontaneous or acid-catalyzed condensation between the cysteine thiol/amine and the electrophilic carbonyls.
Medicinal Chemistry Applications
Case Study: Mutanobactins (Biofilm Inhibitors)
Target: Candida albicans hyphal transition.[1] Mechanism: Mutanobactin A, produced by S. mutans, contains the 1,4-thiazepan-5-one core.[2] It acts as a signaling molecule that suppresses the virulence of the fungus C. albicans in the oral cavity. SAR Insight: The lipid tail attached to the scaffold is crucial for membrane anchoring, while the thiazepanone ring provides the specific geometric orientation required for receptor interaction.
Case Study: Next-Gen Antibody-Drug Conjugates (ADCs)
Problem: Maleimide linkers are unstable in plasma. Solution: Replace maleimide with a cyclopropenone (CPO) warhead. Outcome: The resulting ADC contains a 1,4-thiazepan-5-one linker.[3]
-
Selectivity: Reacts only with N-terminal cysteines (1,2-aminothiols), not internal cysteines (simple thiols).
-
Stability: >7 days in human plasma with negligible drug loss.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Thiazepan-5-one via CPO Ligation
Use this protocol for bioconjugation or small molecule model synthesis.
Reagents:
-
Substrate: Cysteine methyl ester hydrochloride (1.0 equiv).
-
Reagent: 2-Phenylcyclopropen-1-one (1.1 equiv).
-
Solvent: Methanol (MeOH) or Phosphate Buffer (pH 7.0) for proteins.[3][4][5][6]
-
Base: Triethylamine (TEA, 1.0 equiv) if using HCl salt in organic solvent.
Step-by-Step:
-
Preparation: Dissolve Cysteine methyl ester HCl (171 mg, 1 mmol) in MeOH (5 mL). Add TEA (140 µL, 1 mmol) to neutralize.
-
Addition: Add 2-Phenylcyclopropen-1-one (143 mg, 1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (or LC-MS for proteins). The reaction is typically fast.
-
Workup (Small Molecule): Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Characterization: Confirm structure via NMR. The 7-membered ring protons will show distinct multiplets (unlike the starting material).
-
Validation: LC-MS should show [M+H]+ corresponding to the sum of CPO + Cysteine.
-
Protocol 2: Solid-Phase Synthesis of Thiazepanone Peptides
Use this for creating Mutanobactin analogs.
-
Resin Loading: Load the first amino acid onto 2-Chlorotrityl chloride resin.
-
Elongation: Perform standard Fmoc-SPPS to build the linear peptide sequence.
-
Thiazepanone Insertion:
-
Couple Fmoc-Cysteine(Trt)-OH .
-
De-protect Fmoc.
-
Couple a
-keto acid or cyclopropenone-containing acid to the N-terminus.
-
-
Cyclization:
-
Route A (CPO): Cleave from resin (mild acid) to retain side chain protecting groups but free the N-term. React with the CPO moiety in solution.
-
Route B (Aldehyde): If using a masked aldehyde precursor, unmask and allow spontaneous cyclization in acidic buffer (pH 4-5).
-
References
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Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Source: Journal of the American Chemical Society (2022). URL:[Link]
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Total Synthesis of Mutanobactins A, B from the Human Microbiome: Macrocyclization and Thiazepanone Assembly in a Single Step. Source: Angewandte Chemie International Edition (2022).[7][8] URL:[Link]
-
Mutanobactin D from the Human Microbiome: Total Synthesis, Configurational Assignment, and Biological Evaluation. Source: Journal of the American Chemical Society (2021). URL:[Link]
-
Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates. Source: ResearchGate (2022). URL:[Link]
Sources
- 1. figshare.com [figshare.com]
- 2. chem960.com [chem960.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total Synthesis of Mutanobactins A, B from the Human Microbiome: Macrocyclization and Thiazepanone Assembly in a Single Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agosr.com [agosr.com]
